molecular formula C6H7N3O2 B1427063 Methyl 2-aminopyrimidine-4-carboxylate CAS No. 2164-66-1

Methyl 2-aminopyrimidine-4-carboxylate

Cat. No.: B1427063
CAS No.: 2164-66-1
M. Wt: 153.14 g/mol
InChI Key: IHGOYDMXENEUOO-UHFFFAOYSA-N
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Description

“Methyl 2-aminopyrimidine-4-carboxylate” is a chemical compound with the molecular formula C6H7N3O2 . It has a molecular weight of 153.14 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7N3O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3,(H2,7,8,9) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Crystal Structure Prediction and Intermolecular Interactions Methyl 2-aminopyrimidine-4-carboxylate has been studied for its role in crystal structure prediction. The compound's intermolecular interactions with various groups, such as carboxylates, are essential for understanding and predicting crystal structures. Collins, Wilson, and Gilmore (2010) explored these interactions using cluster analysis and multivariate statistics, highlighting the compound's potential in aiding crystal structure prediction (Collins, Wilson, & Gilmore, 2010).

Molecular Cocrystals Formation Research by Lynch et al. (1998) focused on the preparation and characterization of molecular adducts of 2-aminopyrimidine with heterocyclic carboxylic acids. Their study, utilizing X-ray powder diffraction and single-crystal X-ray diffraction methods, contributes to understanding the structural aspects of these molecular cocrystals (Lynch et al., 1998).

Co-Crystal Formation with Carboxylic Acids Chinnakali et al. (1999) investigated the formation of co-crystals involving 2-aminopyrimidine and carboxylic acid groups. Their study revealed the formation of infinite hydrogen-bonded chains, contributing to the understanding of supramolecular structures in such compounds (Chinnakali et al., 1999).

Mass Spectra and Structural Analysis The mass spectra of methyl- and halo-substituted 2- and 4-aminopyrimidines, including this compound, were examined by Khmel’nitskiĭ et al. (1973). This study provides insights into the structural properties of these compounds, influencing their potential applications in various scientific fields (Khmel’nitskiĭ et al., 1973).

Organic Synthesis and Reactivity Imafuku, Miyashita, and Kikuchi (2003) explored the reactivity of this compound in organic synthesis. Their work sheds light on the synthesis pathways and chemical reactions involving this compound, which can be critical for developing new pharmaceuticals and materials (Imafuku, Miyashita, & Kikuchi, 2003).

Dimroth Rearrangement Studies The compound's behavior in the Dimroth rearrangement, a chemical rearrangement process, was studied by Brown and Paddon-Row (1967). This research provides essential insights into the chemical behavior and stability of this compound under different conditions (Brown & Paddon-Row, 1967).

Safety and Hazards

“Methyl 2-aminopyrimidine-4-carboxylate” is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Mechanism of Action

Target of Action

Methyl 2-aminopyrimidine-4-carboxylate is a derivative of 2-aminopyrimidine 2-aminopyrimidine derivatives have been shown to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may target organisms causing sleeping sickness and malaria.

Mode of Action

It’s known that 2-aminopyrimidine derivatives interact with their targets to inhibit their growth and proliferation

Biochemical Pathways

Given its potential antitrypanosomal and antiplasmodial activities , it can be inferred that it may affect the biochemical pathways of Trypanosoma brucei and Plasmodium falciparum, the causative organisms of sleeping sickness and malaria, respectively.

Result of Action

Some 2-aminopyrimidine derivatives have shown good antitrypanosomal activity and excellent antiplasmodial activity , suggesting that this compound may have similar effects.

Properties

IUPAC Name

methyl 2-aminopyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGOYDMXENEUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728517
Record name Methyl 2-aminopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2164-66-1
Record name 4-Pyrimidinecarboxylic acid, 2-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2164-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-aminopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2164-66-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Triethylamine (29 mL, 210 mmol) was added to a suspension of methyl 4-butoxy-2-oxo-3-butenate (37 g, 200 mmol, JP-A-2003-89690) and guanidine hydrochloride (23 g, 240 mmol) in propionitrile (50 mL), and the mixture was stirred for 4 hours at 100° C. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography to give 18 g as the mixture of the title Reference Compound and the butyl ester form of the title Reference compound as a gray-white solid (Yield: 60%).
Quantity
29 mL
Type
reactant
Reaction Step One
Name
methyl 4-butoxy-2-oxo-3-butenate
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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